Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18FNO4S It is characterized by the presence of a piperidine ring substituted with a benzyl group and a fluorosulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and fluorosulfonylmethyl reagents. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 4-[(methylsulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 4-[(trifluoromethylsulfonyl)methyl]piperidine-1-carboxylate
Comparison: Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in medicinal chemistry for the development of new drugs.
Biological Activity
Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a piperidine ring, a benzyl group, and a fluorosulfonyl functional group, which contributes to its electrophilic properties and potential reactivity with biological targets.
The biological activity of this compound is primarily attributed to the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. The mechanism can be summarized as follows:
- Covalent Bond Formation : The fluorosulfonyl group reacts with nucleophiles in biological systems.
- Enzyme Inhibition : This reaction can inhibit enzyme function, impacting various biochemical pathways.
- Biochemical Probes : Due to its reactivity, it is explored as a biochemical probe for studying enzyme mechanisms.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various enzymes. For instance, derivatives have shown significant inhibitory activity against Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. A related compound demonstrated an IC50 value of 0.18 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Case Studies
- Tyrosinase Inhibition : In a study evaluating the structure-activity relationship of piperazine derivatives, several compounds were identified as effective inhibitors of AbTYR. The presence of the fluorosulfonyl group was crucial for enhancing the binding affinity and inhibitory activity .
- Antimelanogenic Effects : Compounds derived from piperidine structures have been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity, suggesting potential applications in skin whitening agents .
- Pharmacological Applications : this compound has been investigated for its potential role in drug development, particularly as an enzyme inhibitor in therapeutic contexts .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material : Piperidine derivatives are used as starting materials.
- Fluorosulfonylation : The introduction of the fluorosulfonyl group is achieved through reaction with fluorosulfonyl chloride under controlled conditions.
- Benzylation : The final compound is synthesized by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | Chlorosulfonyl | Moderate enzyme inhibition |
Benzyl 4-[(methylsulfonyl)methyl]piperidine-1-carboxylate | Methylsulfonyl | Low enzyme inhibition |
Benzyl 4-[(trifluoromethylsulfonyl)methyl]piperidine-1-carboxylate | Trifluoromethylsulfonyl | High reactivity |
The presence of the fluorosulfonyl group distinguishes this compound from its analogues by enhancing its electrophilic character, leading to increased reactivity and potential biological efficacy.
Properties
IUPAC Name |
benzyl 4-(fluorosulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZBUJRROZVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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